1,2,4-Benzotriazin-3-amine, N-phenyl-, 1,4-dioxide
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Overview
Description
1,2,4-Benzotriazin-3-amine, N-phenyl-, 1,4-dioxide is a nitrogen-containing heterocyclic compound. It is known for its unique chemical properties and biological activities, making it a valuable compound in various fields of research and industry .
Preparation Methods
The synthesis of 1,2,4-Benzotriazin-3-amine, N-phenyl-, 1,4-dioxide can be achieved through several methods. One common approach involves the iodine-catalyzed N-centered [1,2]-rearrangement of 3-aminoindazoles with anilines . This reaction tolerates a wide scope of substrates under simple reaction conditions, employing iodine as a cheap catalyst. Another method involves the catalytic oxidation of N-phenylamidrazones to 1,3-diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl .
Chemical Reactions Analysis
1,2,4-Benzotriazin-3-amine, N-phenyl-, 1,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, N-halosuccinimides, and strong acids like hydrochloric acid . Major products formed from these reactions include substituted benzotriazines and other nitrogen-containing heterocycles .
Scientific Research Applications
1,2,4-Benzotriazin-3-amine, N-phenyl-, 1,4-dioxide has a wide range of scientific research applications. It is used in organic synthesis due to its unique chemical properties . In biology and medicine, it has shown significant antitumor and anti-inflammatory activities . It is also an inhibitor of vascular endothelial growth factor, making it a potential candidate for cancer therapy . Additionally, it is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 1,2,4-Benzotriazin-3-amine, N-phenyl-, 1,4-dioxide involves its interaction with molecular targets and pathways in cells. It exerts its effects by inhibiting specific enzymes and proteins involved in cell growth and inflammation . This inhibition leads to the suppression of tumor growth and reduction of inflammation .
Comparison with Similar Compounds
1,2,4-Benzotriazin-3-amine, N-phenyl-, 1,4-dioxide is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include 1,2,3-benzotriazines and 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals . These compounds share some chemical properties but differ in their biological activities and applications .
Properties
CAS No. |
848395-13-1 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1,4-dioxido-N-phenyl-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C13H10N4O2/c18-16-11-8-4-5-9-12(11)17(19)15-13(16)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) |
InChI Key |
BCPFZAHMDQBKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=[N+](C3=CC=CC=C3[N+](=N2)[O-])[O-] |
Origin of Product |
United States |
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